4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide is a heterocyclic compound with the molecular formula C3H6N6O. It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the reaction of oxalyl dihydrazide with 4-amino-1,2,5-oxadiazole-3-carbimidate in methanol. The reaction mixture is heated to reflux for several hours, and the resulting precipitate is collected by filtration, washed with methanol, and dried .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For example, in anti-cancer applications, it may inhibit enzymes such as thymidylate synthase and histone deacetylase, thereby preventing cell proliferation . The compound’s ability to form hydrogen bonds with biological molecules also plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: This compound shares the oxadiazole ring structure but has different substituents, leading to distinct chemical properties and applications.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another related compound with a furazan ring, used in the synthesis of energetic materials.
Uniqueness
Its ability to undergo various chemical transformations and its potential in pharmaceutical and industrial applications make it a compound of significant interest .
Properties
Molecular Formula |
C3H6N6O |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
N',4-diamino-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9) |
InChI Key |
IUABABMIMWMKIV-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=NON=C1N)/C(=N/N)/N |
Canonical SMILES |
C1(=NON=C1N)C(=NN)N |
Origin of Product |
United States |
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